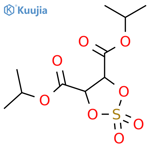

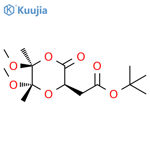

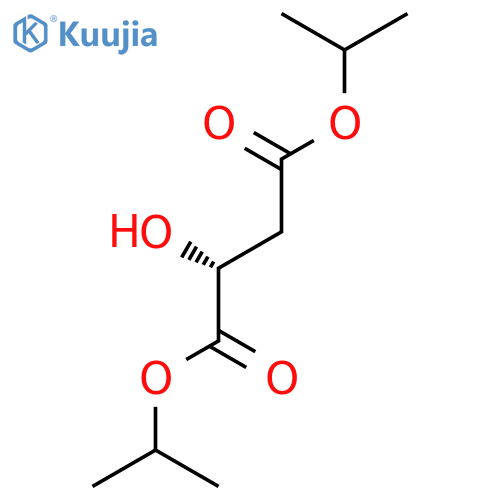

Cas no 83540-97-0 (Diisopropyl (r)-(+)-malate)

Diisopropyl (r)-(+)-malate Propiedades químicas y físicas

Nombre e identificación

-

- (R)-Diisopropyl 2-hydroxysuccinate

- Butanedioic acid,2-hydroxy-, 1,4-bis(1-methylethyl) ester, (2R)-

- Diisopropyl (R)-(+)-malate

- dipropan-2-yl (2R)-2-hydroxybutanedioate

- L-MALIC ACID DIISOPROPYL ESTER

- Diisopropyl (R)-(+)-2-hydroxysuccinate

- (2R)-2-Hydroxybutanedioic acid 1,4-bis(1-methylethyl) ester

- 1,4-Bis(1-methylethyl) (2R)-2-hydroxybutanedioate (ACI)

- Butanedioic acid, hydroxy-, bis(1-methylethyl) ester, (2R)- (9CI)

- Butanedioic acid, hydroxy-, bis(1-methylethyl) ester, (R)- (ZCI)

- (2R)-Diisopropyl 2-hydroxybutanedioate

- 1,4-Bis(propan-2-yl) (2R)-2-hydroxybutanedioate

- Diisopropyl D-malate

- Diisopropyl (r)-(+)-malate

-

- MDL: MFCD00274204

- Renchi: 1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1

- Clave inchi: XYVHRFVONMVDGK-MRVPVSSYSA-N

- Sonrisas: C(C(=O)OC(C)C)[C@@H](O)C(=O)OC(C)C

Atributos calculados

- Calidad precisa: 218.11500

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 7

- Complejidad: 222

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 0.9

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.095

- Punto de ebullición: 301 ºC

- Punto de inflamación: 108 ºC

- índice de refracción: n20/D 1.43(lit.)

- PSA: 72.83000

- Logp: 0.64060

- Disolución: Not determined

Diisopropyl (r)-(+)-malate Información de Seguridad

Diisopropyl (r)-(+)-malate Datos Aduaneros

- Código HS:2918199090

- Datos Aduaneros:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Diisopropyl (r)-(+)-malate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS554-1g |

Diisopropyl (r)-(+)-malate |

83540-97-0 | 98% | 1g |

70.0CNY | 2021-08-04 | |

| TRC | D493538-1g |

Diisopropyl (r)-(+)-malate |

83540-97-0 | 1g |

$98.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R91130-10g |

(R)-Diisopropyl 2-hydroxysuccinate |

83540-97-0 | 10g |

¥518.0 | 2021-09-04 | ||

| abcr | AB436267-25 g |

(R)-Diisopropyl 2-hydroxysuccinate; . |

83540-97-0 | 25g |

€178.00 | 2023-07-18 | ||

| TRC | D493538-100mg |

Diisopropyl (r)-(+)-malate |

83540-97-0 | 100mg |

$64.00 | 2023-05-18 | ||

| abcr | AB436267-5 g |

(R)-Diisopropyl 2-hydroxysuccinate; . |

83540-97-0 | 5g |

€118.50 | 2023-07-18 | ||

| abcr | AB436267-100g |

(R)-Diisopropyl 2-hydroxysuccinate; . |

83540-97-0 | 100g |

€407.50 | 2025-02-15 | ||

| Aaron | AR008JT5-1g |

Diisopropyl (R)-(+)-malate |

83540-97-0 | 98% | 1g |

$16.00 | 2025-01-23 | |

| A2B Chem LLC | AD97821-1g |

Diisopropyl (r)-(+)-malate |

83540-97-0 | 97% | 1g |

$24.00 | 2024-04-19 | |

| A2B Chem LLC | AD97821-25g |

Diisopropyl (r)-(+)-malate |

83540-97-0 | 97% | 25g |

$97.00 | 2024-04-19 |

Diisopropyl (r)-(+)-malate Métodos de producción

Métodos de producción 1

2.1 Reagents: Ozone Solvents: Dichloromethane

2.2 Reagents: Triphenylphosphine

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

3.2 -

3.3 Reagents: Acetic acid

4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol

Métodos de producción 2

Métodos de producción 3

1.2 Reagents: Sulfuric acid (cyclic glycol esters) Solvents: Diethyl ether , Water

Métodos de producción 4

2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

3.1 Reagents: Ozone Solvents: Dichloromethane

3.2 Reagents: Triphenylphosphine

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

4.2 -

4.3 Reagents: Acetic acid

5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol

Métodos de producción 5

Métodos de producción 6

1.2 Reagents: Lithium bromide Solvents: Acetone

1.3 Reagents: Magnesium oxide , Hydrogen Catalysts: Palladium Solvents: Water

Métodos de producción 7

1.2 1 h, -78 °C; -78 °C → -30 °C

1.3 Reagents: Acetic acid Solvents: Water ; -30 °C

2.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 8

1.2 Reagents: Tributylstannane ; 15 min, rt; 72 h, -10 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 9

Métodos de producción 10

Métodos de producción 11

1.2 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 12

1.2 -

1.3 Reagents: Acetic acid

2.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol

Métodos de producción 13

1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

1.3 Reagents: Ozone Solvents: Methanol , Dichloromethane

1.4 Reagents: Dimethyl sulfide

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

2.2 -

2.3 Reagents: Acetic acid

3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol

Métodos de producción 14

1.2 Reagents: Triethylamine ; rt

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 80 min, reflux; cooled

3.1 Reagents: Oxygen Solvents: Acetone , Dichloromethane ; 5 min, -78 °C

3.2 Reagents: Ozone ; 4 h, -78 °C

3.3 Reagents: Oxygen ; -78 °C

3.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C

4.2 1 h, -78 °C; -78 °C → -30 °C

4.3 Reagents: Acetic acid Solvents: Water ; -30 °C

5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C

5.2 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 15

1.2 Reagents: Triethylamine ; rt

2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C → rt; 12 h, rt

3.1 Reagents: Oxygen Solvents: Acetone , Dichloromethane ; 5 min, -78 °C

3.2 Reagents: Ozone ; 4 h, -78 °C

3.3 Reagents: Oxygen ; -78 °C

3.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C

4.2 1 h, -78 °C; -78 °C → -30 °C

4.3 Reagents: Acetic acid Solvents: Water ; -30 °C

5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C

5.2 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 16

Métodos de producción 17

1.2 Reagents: Zinc Solvents: Water

Métodos de producción 18

1.2 Reagents: Ozone ; 4 h, -78 °C

1.3 Reagents: Oxygen ; -78 °C

1.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C

2.2 1 h, -78 °C; -78 °C → -30 °C

2.3 Reagents: Acetic acid Solvents: Water ; -30 °C

3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 19

2.1 Reagents: Oxygen Solvents: Acetone , Dichloromethane ; 5 min, -78 °C

2.2 Reagents: Ozone ; 4 h, -78 °C

2.3 Reagents: Oxygen ; -78 °C

2.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C

3.2 1 h, -78 °C; -78 °C → -30 °C

3.3 Reagents: Acetic acid Solvents: Water ; -30 °C

4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C

4.2 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 20

1.2 Reagents: Pyridine Solvents: Dichloromethane ; -20 °C; 5 min, -20 °C; 15 min, -20 °C

2.1 Reagents: Zinc , Methanesulfonic acid, compd. with pyridine (1:1) Catalysts: 2975587-73-4 Solvents: 1,2-Dimethoxyethane ; 1 h, rt

2.2 Reagents: Tributylstannane ; 15 min, rt; 72 h, -10 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water

Métodos de producción 21

Métodos de producción 22

1.2 Reagents: Triphenylphosphine

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran

2.2 -

2.3 Reagents: Acetic acid

3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol

Métodos de producción 23

1.2 Solvents: Water

Métodos de producción 24

2.1 Reagents: Oxygen Solvents: Acetone , Dichloromethane ; 5 min, -78 °C

2.2 Reagents: Ozone ; 4 h, -78 °C

2.3 Reagents: Oxygen ; -78 °C

2.4 Reagents: Dimethyl sulfide , Pyridine ; overnight, -78 °C → rt

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C

3.2 1 h, -78 °C; -78 °C → -30 °C

3.3 Reagents: Acetic acid Solvents: Water ; -30 °C

4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ; 45 h, 80 °C

4.2 Reagents: Sodium bicarbonate Solvents: Water

Diisopropyl (r)-(+)-malate Raw materials

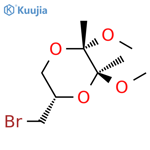

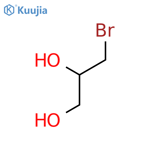

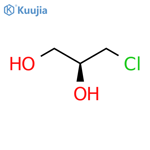

- (S)-3-Bromopropane-1,2-diol

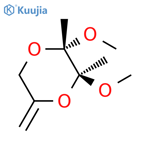

- 1,4-Dioxan-2-one, 5,6-dimethoxy-5,6-dimethyl-, (5S,6S)-

- 1,4-Dioxane, 5-(bromomethyl)-2,3-dimethoxy-2,3-dimethyl-,(2S,3S,5S)-

- 1,4-Dioxane, 2,3-dimethoxy-2,3-dimethyl-5-methylene-, (2S,3S)-

- D-(-)-Diisopropyl Tartrate

- cis-Epoxysuccinic acid

- (S)-3-Chloro-1,2-propanediol

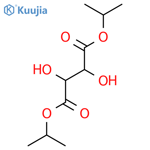

- D-(+)-Malic acid

- 1,3,2-Dioxathiolane-4,5-dicarboxylicacid, bis(1-methylethyl) ester, 2,2-dioxide, (4R,5R)- (9CI)

- (+)-Diisopropyl L-Tartrate

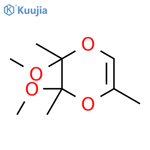

- 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)-

- 1,4-Dioxane, 5-(chloromethyl)-2,3-dimethoxy-2,3-dimethyl-, (2S,3S,5S)-

- 1,4-Dioxane-2-acetic acid, 5,6-dimethoxy-5,6-dimethyl-3-oxo-,1,1-dimethylethyl ester, (2R,5S,6S)-

Diisopropyl (r)-(+)-malate Preparation Products

Diisopropyl (r)-(+)-malate Literatura relevante

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

83540-97-0 (Diisopropyl (r)-(+)-malate) Productos relacionados

- 1128-23-0(L-Gulono-1,4-lactone)

- 87-91-2((+)-Diethyl L-tartrate)

- 87-92-3((2R,3R)-Dibutyl 2,3-dihydroxysuccinate)

- 13811-71-7(Diethyl D-(-)-Tartrate)

- 90-80-2(D-(+)-Glucono-1,5-lactone)

- 617-55-0(Dimethyl (S)-(-)-Malate)

- 7554-12-3(Diethyl DL-Malate)

- 2217-15-4((+)-Diisopropyl L-Tartrate)

- 691-84-9(Diethyl L-(-)-Malate)

- 608-68-4((+)-Dimethyl L-Tartrate)